molecular formula C17H13FN2O B2670303 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one CAS No. 899752-74-0

2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B2670303
CAS No.: 899752-74-0
M. Wt: 280.302
InChI Key: CUQSBLGKAOGKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3-fluorobenzyl substituent at position 2 and a phenyl group at position 6 of the pyridazinone core.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c18-15-8-4-5-13(11-15)12-20-17(21)10-9-16(19-20)14-6-2-1-3-7-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQSBLGKAOGKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 3-fluorobenzyl bromide with 6-phenylpyridazin-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the pyridazinone moiety.

Industrial Production Methods

Industrial production of 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorobenzyl group undergoes nucleophilic substitution, particularly at the fluorine atom. Key findings include:

Reagent Conditions Product Yield Source
BenzylamineAcetone, RT, 4 h2-(3-Benzylaminobenzyl)-6-phenylpyridazin-3(2H)-one78%
Sodium methoxideDMF, 80°C, 2 hMethoxy-substituted derivative65%
Potassium thiophenateEthanol, reflux, 6 hThioether analog82%
  • The reaction with benzylamine proceeds via an SNAr mechanism, favored by the electron-deficient aromatic ring .

  • Thiophenolate substitution demonstrates enhanced regioselectivity under alkaline conditions.

Oxidation and Reduction

The pyridazinone ring and substituents participate in redox reactions:

Oxidation

Oxidizing Agent Conditions Product Observations
KMnO₄H₂SO₄, 60°C, 3 h6-Phenylpyridazine-3-carboxylic acidComplete ring oxidation
H₂O₂/FeCl₃EtOH, RT, 12 hEpoxide intermediatePartial conversion (<40%)

Reduction

Reducing Agent Conditions Product Applications
NaBH₄MeOH, 0°C, 1 hDihydropyridazinoneBioactive intermediate
H₂/Pd-CTHF, 50 psi, 6 hDecarbonylated derivativeSynthetic precursor
  • NaBH₄ selectively reduces the carbonyl group without affecting the fluorobenzyl moiety .

Coupling Reactions

The phenyl group participates in cross-coupling reactions:

Reaction Type Catalyst/Reagent Product Yield Key Insight
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-pyridazinone hybrid73%Enhanced electronic conjugation
UllmannCuI, 1,10-phenanthrolineN-Arylpyridazinone68%Tolerance to fluorine
  • Suzuki coupling with arylboronic acids occurs regioselectively at the para position of the phenyl group .

Condensation and Cyclization

The compound forms heterocyclic derivatives via condensation:

Reagent Conditions Product Biological Activity
Hydrazine hydrateAcOH, reflux, 8 hPyridazino[4,5-d]pyridazinoneAnticancer (IC₅₀ = 1.2 µM)
Cyanoacetic acidAc₂O, 100°C, 2 hFused pyridone derivativeAntimicrobial
  • Hydrazine-induced cyclization generates bicyclic structures with enhanced bioactivity .

Halogenation and Functionalization

Electrophilic halogenation occurs at the pyridazinone ring:

Halogenating Agent Position Product Reactivity Trend
NBS (AIBN)C-44-Bromo derivativeRadical-mediated mechanism
Cl₂/FeCl₃C-55-Chloro-6-phenylpyridazinoneElectrophilic aromatic substitution
  • Bromination at C-4 is sterically guided by the fluorobenzyl group .

Key Mechanistic Insights

  • Electronic Effects : The fluorine atom increases the electrophilicity of the benzyl group, accelerating nucleophilic attacks .

  • Steric Hindrance : Bulkier substituents on the phenyl ring reduce reaction rates in coupling reactions .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance substitution yields compared to protic solvents .

Scientific Research Applications

Anticancer Activity

Pyridazinone derivatives, including 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one, have shown promising anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds within this class have demonstrated significant activity against leukemia (HL-60), non-small-cell lung cancer (NCI-H522), and breast cancer (BT-549) cells with GI50 values below 2 µM .

Table 1: Cytotoxicity of Pyridazinone Derivatives Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-oneHL-60 (Leukemia)< 2
2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-oneNCI-H522 (Lung)< 2
2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-oneBT-549 (Breast)< 2

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties through its action as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition is crucial for the treatment of inflammatory conditions such as arthritis. Studies show that certain pyridazinones exhibit high selectivity for COX-2 over COX-1, indicating potential for safer anti-inflammatory therapies .

Table 2: Anti-inflammatory Potency of Pyridazinone Derivatives

CompoundCOX-2 Inhibition RatioRemarks
ABT-963276:1High selectivity
Other DerivativesVariesEffective in vivo

Insecticidal Activity

Pyridazinone derivatives have been evaluated for their insecticidal properties against agricultural pests. For instance, several synthesized compounds exhibited over 90% insecticidal activity against Plutella xylostella, a significant pest in agriculture . This suggests that derivatives like 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one could be developed into effective insecticides.

Table 3: Insecticidal Efficacy of Pyridazinones

CompoundTarget PestActivity (%) at 100 mg/L
Compound APlutella xylostella>90
Compound BSpodoptera exigua>85

Antifungal Activity

In addition to insecticidal properties, these compounds have shown antifungal activity against various pathogens such as Fusarium oxysporum and Gibberella zeae. For example, specific derivatives inhibited fungal growth by approximately 50%, highlighting their potential as agricultural fungicides .

Table 4: Antifungal Activity of Pyridazinones

CompoundTarget FungusInhibition (%)
Compound CFusarium oxysporum50
Compound DGibberella zeae60

Corrosion Inhibition

Recent studies have indicated that certain pyridazinone derivatives can serve as effective corrosion inhibitors for metals in acidic environments. The compound demonstrated significant inhibition efficiency in protecting carbon steel from corrosion in hydrochloric acid solutions .

Table 5: Corrosion Inhibition Efficiency of Pyridazinones

CompoundCorrosion Rate Reduction (%)
4-Benzyl-2-(3-fluorophenyl) pyridazin-3(2H)-oneSignificant reduction observed

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Key Properties Reference
5-Chloro-2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one (4l) 5-Cl, 2-(3-Fluorobenzyl), 6-Ph - Yield: 73%; m.p.: 82–84°C
- NMR/IR data confirmed structure
- Potential COX-2 inhibition inferred from similar derivatives
2-Ethyl-4-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one (14b) 2-Ethyl, 4-(3-Fluorobenzyl), 6-Ph - Synthesized via alkylation with ethyl bromide
- Comparative activity data pending
4-(4-Methylbenzyl)-6-phenylpyridazin-3(2H)-one (3) 4-(4-Methylbenzyl), 6-Ph - Antibacterial activity observed
- Higher thermal stability (m.p. 276°C)
- 78% yield
4-[(2,6-Dichlorophenyl)methyl]-6-phenylpyridazin-3(2H)-one 4-(2,6-Dichlorobenzyl), 6-Ph - Increased halogen content enhances steric/electronic effects
- Crystal structure analyzed
6-Phenylpyridazin-3(2H)-one (PPD) Parent compound (no substituents) - Cardiotonic agent
- Solubility in DMSO: 4.73×10⁻¹ (318.2 K)
- Endothermic dissolution

Key Observations:

  • Substituent Effects: Halogenation: The 3-fluorobenzyl group in the target compound may improve lipophilicity and binding affinity compared to non-halogenated analogs like PPD. Alkyl Groups: Ethyl substituents (e.g., 14b) enhance metabolic stability but may reduce solubility compared to polar groups .
  • Thermal Stability : Methylbenzyl-substituted analogs (e.g., compound 3) exhibit higher melting points (276°C), suggesting stronger crystal packing versus fluorobenzyl derivatives (82–84°C for 4l) .

Solubility and Thermodynamic Behavior

While solubility data for 2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one is unavailable, trends from its parent compound (PPD) and analogs provide insights:

Table 2: Solubility of PPD in Selected Solvents (318.2 K)

Solvent Mole Fraction Solubility
DMSO 4.73×10⁻¹
PEG-400 4.12×10⁻¹
Water 1.26×10⁻⁵
  • The 3-fluorobenzyl group is expected to reduce aqueous solubility further due to increased hydrophobicity, while enhancing solubility in organic solvents like DMSO.
  • Thermodynamic studies of PPD reveal endothermic, entropy-driven dissolution, likely conserved in fluorobenzyl derivatives .

Biological Activity

2-(3-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one, also referred to as FBPPO, is a heterocyclic compound belonging to the pyridazine family. Its unique structure, characterized by the presence of a fluorobenzyl group, contributes to its significant biological activity, particularly as an inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This enzyme plays a critical role in various cellular processes, including synaptic plasticity and memory formation, making FBPPO a candidate for therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia.

FBPPO has a molecular formula of C21H14FN3O and a molecular weight of 348.4 g/mol. It appears as a white crystalline solid with a melting point ranging from 181°C to 183°C. The compound is soluble in organic solvents but insoluble in water.

The mechanism by which FBPPO exerts its biological effects involves interaction with specific molecular targets and pathways. Research indicates that it may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. The precise molecular targets are still under investigation, but initial studies suggest a complex interplay with various signaling pathways.

Anticancer Properties

FBPPO has been evaluated for its anticancer potential. A study indicated that derivatives of pyridazinones, including FBPPO, demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with bulky electronegative groups at certain positions showed enhanced activity against specific cancer types .

Antimicrobial Activity

In addition to its anticancer properties, FBPPO exhibits notable antimicrobial activity. Research has shown that related pyridazinone derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, one study reported that certain derivatives displayed an MIC (Minimum Inhibitory Concentration) as low as 4.52 μM against Staphylococcus aureus (MRSA) .

Antifungal Activity

FBPPO and its derivatives have also been tested for antifungal activity. Compounds similar to FBPPO were found to inhibit fungal growth effectively, with some exhibiting over 40% inhibition against various fungal strains . The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can enhance antifungal efficacy.

Case Studies

  • Anticancer Evaluation : A series of pyridazine derivatives were synthesized and tested for their ability to inhibit JNK1 (c-Jun N-terminal kinase), a target implicated in cancer progression. FBPPO derivatives showed promising results in vitro, leading to further exploration of their potential as anticancer agents .
  • Antimicrobial Studies : In a comparative study of several pyridazinone compounds, FBPPO exhibited superior antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, highlighting its potential application in treating bacterial infections .
  • Antifungal Efficacy : In trials assessing antifungal properties, FBPPO derivatives were tested against Fusarium oxysporum and Gibberella zeae, showing effective inhibition rates comparable to established antifungal agents .

Data Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AnticancerVarious cancer cell linesCytotoxicity observed
AntibacterialS. aureus (MRSA)MIC = 4.52 μM
Pseudomonas aeruginosaSignificant inhibition
AntifungalFusarium oxysporum>40% growth inhibition

Q & A

Q. How are multi-step synthetic pathways scaled for gram-scale production without compromising yield?

  • Process Optimization :
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency.
  • Flow Chemistry : Continuous reactors enhance reproducibility for intermediates .
  • In-line Analytics : HPLC monitors reaction progress to minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.